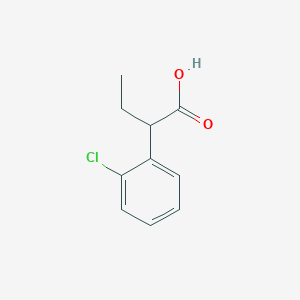![molecular formula C13H19NO B3112064 [(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol CAS No. 1877308-61-6](/img/structure/B3112064.png)
[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol
Descripción general
Descripción
The compound “[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol” is a type of pyrrolidine derivative. Pyrrolidines are organic compounds that contain the pyrrolidine functional group, which consists of a five-membered ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol” includes a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. It also has a benzyl group attached to one of the carbon atoms in the ring and a methyl group attached to another carbon atom in the ring .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
Pyrrolidine derivatives, including our compound of interest, serve as valuable building blocks in drug discovery. Their unique structural features, such as the sp3-hybridized nitrogen atom and the non-planarity of the pyrrolidine ring, contribute to their pharmacophore diversity. Researchers have explored the synthesis of substituted pyrrolidines and their derivatives for potential drug candidates . The stereoisomers and spatial orientation of substituents significantly impact their binding modes to enantioselective proteins, making them promising targets for drug development.
Biological Activity
The pyrrolidine scaffold plays a crucial role in the design of bioactive molecules. Scientists have investigated the stereochemistry and steric factors affecting the biological activity of pyrrolidine-containing compounds. By modifying substituents on the pyrrolidine ring, researchers can fine-tune the interaction with target proteins, leading to diverse biological profiles .
Green Chemistry and Microwave-Assisted Synthesis
The application of microwave-assisted organic synthesis (MAOS) has revolutionized pyrrolidine synthesis, enhancing synthetic efficiency and promoting green chemistry practices. Researchers have explored efficient methods to construct pyrrolidine rings from different precursors, emphasizing sustainability and reduced environmental impact .
Chemical Biology and Enzyme Inhibition
Pyrrolidine-based compounds have been investigated for their enzyme inhibitory properties. Researchers have explored their potential as inhibitors of specific enzymes involved in disease pathways. While direct studies on our compound are scarce, its structural motifs suggest it could be a starting point for designing enzyme inhibitors.
Direcciones Futuras
The future directions for research on “[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol” could include further investigation into its synthesis, chemical reactions, and potential biological activity. Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety and hazards .
Propiedades
IUPAC Name |
[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-7-14(9-13(11)10-15)8-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIQTRXCBIVWTN-YPMHNXCESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1CO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



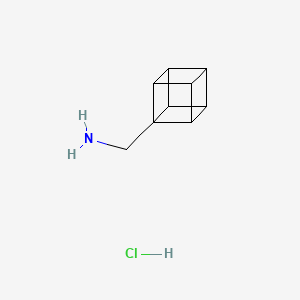



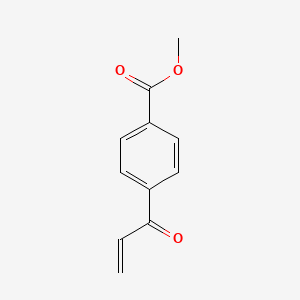
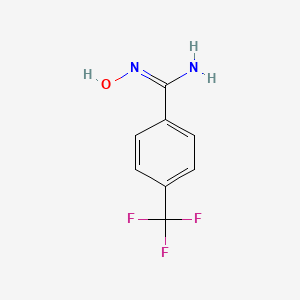
![trans-hexahydro-1H-cyclopenta[c]furan-5-one](/img/structure/B3112037.png)

![[3-(Benzyloxy)-5-chlorophenyl]methanamine](/img/structure/B3112048.png)
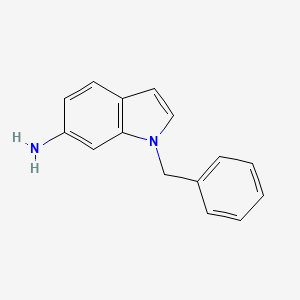
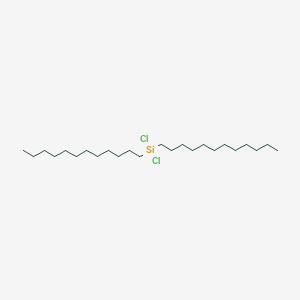
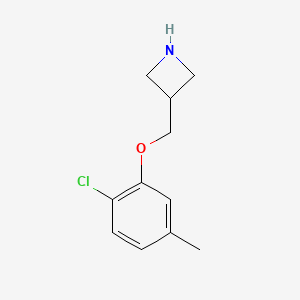
![4-{[4-(Acetylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3112098.png)
